
Vanadic acid
Overview
Description
Vanadic acid (HVO₃) is a polyprotic oxyacid of vanadium, primarily existing in aqueous solutions as vanadate ions (VO₃⁻, HVO₃²⁻, H₂VO₃⁻) that exhibit complex pH-dependent speciation and polymerization . At low pH (~2), it forms monomeric species such as VO(OH)₃ (this compound), while increasing pH triggers polymerization into decavanadate (H₂V₁₀O₂₈⁴⁻) or trivanadate ions (V₃O₉³⁻) . Under highly alkaline conditions, orthovanadate (VO₄³⁻) dominates . This compound is notable for its strong polymerization behavior and ability to form heteropolyacids with other oxyanions (e.g., W, P, As) . Industrially, it is utilized in electrodeposition, catalysis, and medical applications due to its redox activity and structural versatility .
Preparation Methods
Orthovanadate can be synthesized through several methods. One common synthetic route involves dissolving vanadium (V) oxide in a solution of sodium hydroxide. The reaction is as follows:
V2O5+6NaOH→2Na3VO4+3H2O
In industrial settings, orthovanadate is often produced by similar methods, ensuring high purity and yield. The compound can also be prepared by adjusting the pH of a sodium orthovanadate solution to around 10 and boiling it to depolymerize decavanadate into the active monovanadate form .
Chemical Reactions Analysis
Orthovanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At high pH levels, VO₄³⁻ ions exist in equilibrium with HVO₄²⁻. At lower pH levels, condensation reactions occur, leading to the formation of polyoxovanadates, and ultimately, decavanadate .
Common reagents used in these reactions include sodium hydroxide for synthesis and ethylenediaminetetraacetic acid (EDTA) for reversing inhibitory effects. Major products formed from these reactions include different polyoxovanadates and monovanadate .
Scientific Research Applications
Catalytic Applications
Vanadic acid is primarily recognized for its role as a catalyst in several chemical processes:
- Sulfuric Acid Production : this compound is crucial in catalyzing the oxidation of sulfur dioxide to sulfur trioxide in the contact process for sulfuric acid production. This reaction is represented as: The effectiveness of this compound as a catalyst significantly reduces the costs associated with sulfuric acid production, making it an essential component in the chemical industry .
- Oxidation Reactions : this compound also catalyzes the oxidation of various organic compounds. For example, it facilitates the conversion of butane to maleic anhydride and ortho-xylene to phthalic anhydride, both vital intermediates in the production of plastics and resins .
Table 1: Catalytic Reactions Involving this compound
Reaction Type | Reactants | Products |
---|---|---|
Sulfur Dioxide Oxidation | SO₂ + O₂ | SO₃ |
Butane Oxidation | C₄H₁₀ + O₂ | Maleic Anhydride |
Ortho-Xylene Oxidation | C₆H₄(CH₃)₂ + O₂ | Phthalic Anhydride |
Pharmaceutical Applications
Recent studies have highlighted this compound's potential therapeutic effects, particularly in diabetes management. Research indicates that vanadium compounds, including this compound, exhibit insulin-mimetic properties that enhance glucose metabolism and reduce oxidative stress in diabetic models .
- Vanadium-Quercetin Complexes : A notable area of research involves the formation of complexes between vanadium and quercetin, a flavonoid. These complexes have demonstrated significant antidiabetic and anticancer activities in vitro and in vivo. The studies suggest that these complexes could serve as novel pharmacological agents .
Case Study: Antidiabetic Effects
A study published in 2022 reviewed the biological activity of vanadium-quercetin complexes, emphasizing their potential to improve carbohydrate metabolism and reduce oxidative stress in diabetic patients. The findings suggest a pathway for developing new treatments for diabetes based on these complexes .
Material Science Applications
This compound's unique properties make it valuable in materials science:
- Energy Storage : this compound is used in vanadium redox flow batteries, which are essential for large-scale energy storage solutions. These batteries utilize vanadium ions to store energy efficiently, making them suitable for renewable energy applications like wind and solar power .
- Thermal Imaging Sensors : Due to its high thermal resistance, this compound is employed in bolometers and microbolometer arrays for thermal imaging applications. This capability allows for advancements in surveillance and medical imaging technologies .
Table 2: Material Science Applications of this compound
Application Type | Description |
---|---|
Energy Storage | Used in vanadium redox flow batteries |
Thermal Imaging | Employed in bolometers for infrared detection |
Mechanism of Action
Orthovanadate exerts its effects by mimicking phosphate ions, allowing it to competitively inhibit enzymes such as ATPases and phosphatases. This inhibition can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA). The compound is activated by boiling and adjusting the pH to around 10, which depolymerizes decavanadate into the active monovanadate form .
Comparison with Similar Compounds
Vanadic Acid vs. Phosphoric Acid (H₃PO₄)
Key Findings :
- Phosphoric acid destabilizes this compound’s crystalline structure, producing amorphous phases .
- Vanadates (salts of this compound) mimic phosphates in enzyme inhibition but lack natural biological incorporation .
This compound vs. Molybdic Acid (H₂MoO₄)
Key Findings :
- In chromium electroplating, this compound produces denser, less porous coatings than molybdic acid .
- Molybdic acid’s lower redox stability limits its use in acidic oxidation reactions compared to this compound .
This compound vs. Arsenic Acid (H₃AsO₄)
Key Findings :
- This compound’s lower toxicity enables biomedical applications (e.g., intraocular pressure reduction) , whereas arsenic acid is restricted due to safety concerns.
This compound vs. Sulfuric Acid (H₂SO₄)
Key Findings :
- Sulfuric acid’s strong acidity and low redox activity make it a superior protonation agent, while this compound excels in redox-driven catalysis .
Q & A
Basic Research Questions
Q. How does pH influence the speciation and polymerization behavior of vanadic acid in aqueous solutions?
- Methodological Answer : this compound undergoes pH-dependent speciation, transitioning from orthovanadate (VO₄³⁻) in alkaline conditions (pH >12) to polyvanadates (e.g., decavanadate, H₂V₁₀O₂₈⁴⁻) in acidic environments (pH 2–6). To study this, prepare solutions at varying pH levels using NaOH/HCl and characterize species via UV-Vis spectroscopy (absorption peaks at 250–400 nm correlate with polymerization) or potentiometric titration . For quantitative analysis, combine ion-exchange chromatography with inductively coupled plasma mass spectrometry (ICP-MS) to isolate and quantify vanadate aggregates.
Q. What experimental protocols ensure the purification of this compound from common contaminants like phosphoric acid or iron vanadate ores?
- Methodological Answer : For ores, dissolve iron vanadate in HCl/HNO₃, oxidize vanadium to V(V) with HNO₃, and precipitate impurities (Fe³⁺, Al³⁺) via neutralization with Na₂CO₃. Filter and reprecipitate this compound by adjusting to pH ~7 with NH₄OH . To remove phosphoric acid, reduce the solution with SO₂, precipitate As/P sulfides with H₂S, and reoxidize vanadium for final purification .
Q. Which analytical techniques are most reliable for quantifying this compound in mixed-valence systems?
- Methodological Answer : Employ redox titration with Fe²⁺ in H₂SO₄ medium, using KMnO₄ as an indicator. For non-destructive analysis, use X-ray photoelectron spectroscopy (XPS) to distinguish V⁴⁺/V⁵⁺ oxidation states. Alternatively, apply N-benzoyl-N-phenylhydroxylamine extraction followed by photometric quantification at 440 nm .
Advanced Research Questions
Q. How do this compound’s polymerization dynamics affect its catalytic activity in oxidation reactions?
- Methodological Answer : Polymerized species (e.g., decavanadate) exhibit enhanced redox activity due to their multi-metal centers. To correlate structure-function relationships, synthesize polyvanadates at controlled pH/temperature and test their catalytic efficiency in model reactions (e.g., aniline oxidation). Monitor reaction kinetics via stopped-flow spectroscopy and characterize intermediates using in-situ Raman or FT-NMR .
Q. What mechanisms underlie this compound’s complexation with α-hydroxy acids (e.g., tartaric, citric acid), and how do these interactions influence its bioavailability?
- Methodological Answer : this compound forms 1:1 or 2:1 complexes with α-hydroxy acids via chelation through hydroxyl and carboxyl groups. Study binding constants (logβ ~3–5) using potentiometric titrations at varying ligand concentrations. For structural insights, perform FT-IR to identify shifts in V=O (~950 cm⁻¹) and ligand functional groups. Bioavailability assays can utilize dialysis membranes to simulate cellular uptake of complexes .
Q. How can contradictions in historical data on this compound’s stoichiometry (e.g., Berzelius’s contaminated samples) inform modern experimental design?
- Methodological Answer : Early studies often overlooked phosphoric acid contamination, which alters this compound’s crystallization and reactivity. To avoid this, validate purity via ICP-OES and XRD. Replicate historical protocols (e.g., precipitation with NH₄OH) while introducing modern controls, such as chelation resins to sequester phosphate .
Q. What role does this compound play in modifying the electrodeposition of Cr-In-Mo-V-BN alloys?
- Methodological Answer : this compound (30 g/L) increases cathodic current efficiency by forming compact, low-porosity films. Optimize deposition by varying H₃VO₄ concentration in chromium-plating electrolytes and analyze coatings via SEM-EDS and microhardness testing. Compare with molybdic acid to isolate vanadium’s unique effects on alloy morphology .
Q. Data Contradictions and Resolution Strategies
Q. Why do different studies report conflicting pKa values for this compound?
- Methodological Answer : Discrepancies arise from varying ionic strengths and polymerization states. Standardize measurements using dilute solutions (<0.01 M) to minimize aggregation. Determine pKa via potentiometric titration under inert atmosphere (N₂) to avoid CO₂ interference. Cross-validate with computational models (e.g., DFT) to account for solvation effects .
Q. How can researchers reconcile divergent findings on this compound’s interaction with oxalic acid?
- Methodological Answer : Some studies report 1:2 (V:oxalate) complexes, while others suggest 1:1 ratios. Resolve this by conducting Job’s method of continuous variation under controlled pH (2–4) and analyzing species via ESI-MS. Compare results with EXAFS to confirm coordination geometry .
Q. Experimental Design Tables
Table 1. Optimal Conditions for this compound Speciation
pH Range | Dominant Species | Characterization Method | Reference |
---|---|---|---|
>12 | VO₄³⁻ | Raman (~860 cm⁻¹) | |
6–8 | V₄O₁₂⁴⁻ | UV-Vis (λ = 310 nm) | |
2–3 | H₂V₁₀O₂₈⁴⁻ | XRD/Potentiometry |
Table 2. Common Contaminants and Removal Protocols
Contaminant | Removal Method | Key Step | Reference |
---|---|---|---|
Phosphate | Ion-exchange | Use Chelex-100 resin | |
Fe³⁺ | Na₂CO₃ precipitation | pH 7–8 | |
As³⁺ | H₂S reduction | SO₂/H₂S treatment |
Properties
Molecular Formula |
H3O4V |
---|---|
Molecular Weight |
117.963 g/mol |
IUPAC Name |
trihydroxy(oxo)vanadium |
InChI |
InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3 |
InChI Key |
WQEVDHBJGNOKKO-UHFFFAOYSA-K |
SMILES |
O[V](=O)(O)O |
Canonical SMILES |
O[V](=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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